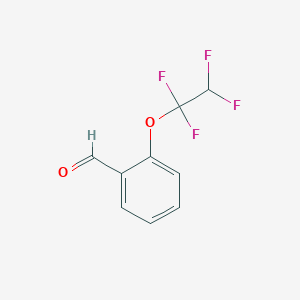

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-4-2-1-3-6(7)5-14/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNDDBJXUBHBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234366 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85187-22-0 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85187-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42U9QKL7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a valuable fluorinated building block in medicinal chemistry and materials science. The document elucidates the most probable and efficient synthetic route, the Williamson ether synthesis, detailing the underlying reaction mechanism, critical experimental parameters, and a step-by-step protocol. Furthermore, this guide addresses potential side reactions, purification strategies, and methods for the structural characterization of the final product. The insights provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this important chemical intermediate.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated organic molecules have garnered significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a key intermediate in the synthesis of a variety of complex organic molecules, including potential drug candidates. Its ortho-substituted tetrafluoroethoxy group can impart desirable steric and electronic properties to the final compounds.

This guide focuses on the practical synthesis of this valuable building block, providing a robust protocol based on well-established chemical principles.

The Synthetic Strategy: Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2-hydroxybenzaldehyde (sodium 2-formylphenoxide) acts as the nucleophile, attacking a suitable tetrafluoroethylating agent.

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The key steps are:

-

Deprotonation: 2-Hydroxybenzaldehyde is deprotonated by a strong base, typically sodium hydride (NaH) or a similar non-nucleophilic base, to form the highly nucleophilic sodium 2-formylphenoxide.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of the tetrafluoroethylating agent (e.g., 1,1,2,2-tetrafluoroethyl iodide), displacing the leaving group (iodide in this case) in a single, concerted step.

Critical Experimental Parameters

Several factors are crucial for the successful synthesis of the target molecule:

-

Choice of Base: A strong, non-nucleophilic base is essential for the complete deprotonation of 2-hydroxybenzaldehyde without competing in the subsequent substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol, and the only byproduct is hydrogen gas, which is easily removed.[2]

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal for this reaction. These solvents effectively solvate the cation of the phenoxide, leaving the nucleophilic oxygen anion more exposed and reactive. They also have a high boiling point, allowing for a wider range of reaction temperatures.

-

Tetrafluoroethylating Agent: The choice of the tetrafluoroethylating agent is critical. While tetrafluoroethylene gas could potentially be used, handling a gaseous reagent under pressure requires specialized equipment. A more practical approach in a laboratory setting is the use of a 1,1,2,2-tetrafluoroethyl halide, such as 1,1,2,2-tetrafluoroethyl iodide or bromide. The iodide is generally more reactive due to the better leaving group ability of the iodide ion.

-

Temperature: The reaction temperature will influence the reaction rate. Generally, heating the reaction mixture is necessary to achieve a reasonable reaction time. However, excessive temperatures should be avoided to minimize potential side reactions. A temperature range of 60-100 °C is a good starting point for optimization.

-

Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture. Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with the base (NaH). Therefore, the use of anhydrous solvents and reagents, and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2-Hydroxybenzaldehyde | 122.12 | 50 | 6.11 g | Reagent grade, freshly distilled if necessary |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 60 | 2.40 g | Handle with care under inert atmosphere |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Sure/Seal™ bottle or freshly distilled |

| 1,1,2,2-Tetrafluoroethyl Iodide | 227.93 | 55 | 12.54 g | Or other suitable tetrafluoroethylating agent |

| Diethyl Ether | 74.12 | - | ~300 mL | Anhydrous |

| Saturated Sodium Bicarbonate Solution | - | - | ~100 mL | |

| Saturated Sodium Chloride Solution (Brine) | - | - | ~100 mL | |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Formation of the Phenoxide: To the cooled flask, add 6.11 g (50 mmol) of 2-hydroxybenzaldehyde and 100 mL of anhydrous DMF. Stir the solution until the aldehyde is completely dissolved. Carefully add 2.40 g (60 mmol) of a 60% dispersion of sodium hydride in mineral oil in small portions. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this addition slowly to control the effervescence. Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the sodium 2-formylphenoxide.

-

Addition of the Tetrafluoroethylating Agent: Dissolve 12.54 g (55 mmol) of 1,1,2,2-tetrafluoroethyl iodide in 20 mL of anhydrous DMF and add it to the dropping funnel. Add the iodide solution dropwise to the stirred phenoxide suspension over a period of 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by either vacuum distillation or column chromatography on silica gel.

-

Vacuum Distillation: This is often the preferred method for purifying liquid aldehydes. The product should be distilled under high vacuum to avoid decomposition at high temperatures.

-

Column Chromatography: If distillation is not feasible, purification can be achieved using silica gel chromatography with a suitable eluent system, such as a mixture of hexanes and ethyl acetate.

Potential Side Reactions and Troubleshooting

-

C-alkylation vs. O-alkylation: While O-alkylation is generally favored for phenoxides, some C-alkylation at the ortho and para positions of the aromatic ring can occur, especially if the reaction conditions are not optimized. Using a polar aprotic solvent like DMF minimizes this side reaction.

-

Incomplete Reaction: If the reaction does not go to completion, this could be due to insufficient base, wet reagents or solvents, or a low reaction temperature. Ensure all reagents are anhydrous and consider increasing the reaction time or temperature.

-

Elimination: If a secondary or tertiary tetrafluoroethylating agent were used, elimination to form tetrafluoroethylene would be a significant side reaction. This is why a primary halide is preferred.

Characterization of this compound

The structure and purity of the synthesized product should be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | - A singlet for the aldehyde proton around δ 10.0-10.5 ppm. - A complex multiplet for the aromatic protons in the region of δ 7.0-8.0 ppm. - A triplet of triplets for the -CHF₂ proton of the tetrafluoroethoxy group around δ 6.0-6.5 ppm, due to coupling with the adjacent CF₂ group and the geminal fluorine atoms. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 190 ppm. - Signals for the aromatic carbons in the region of δ 110-160 ppm. - Signals for the carbons of the tetrafluoroethoxy group, showing characteristic splitting due to C-F coupling. |

| ¹⁹F NMR | - Two distinct multiplets for the two different fluorine environments (-CF₂-O- and -CHF₂) in the tetrafluoroethoxy group. |

| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretch of the aldehyde group around 1690-1710 cm⁻¹. - C-H stretching vibrations for the aromatic and aldehyde protons. - Strong C-F stretching bands in the region of 1000-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the molecular weight of the product (C₉H₆F₄O₂ = 222.14 g/mol ). |

Conclusion

The synthesis of this compound can be reliably achieved through the Williamson ether synthesis. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and selecting the appropriate base and solvent, high yields of the desired product can be obtained. This technical guide provides a solid foundation for researchers to produce this valuable fluorinated building block for applications in drug discovery and materials science.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.

- Gassman, P. G.; Guggenheim, T. L. Ether Synthesis. A convenient procedure for the Williamson synthesis. J. Am. Chem. Soc.1982, 104 (21), 5849–5850.

- Paine, J. B. The Williamson Ether Synthesis. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 6, pp 1–37.

- Olah, G. A.; Prakash, G. K. S.; Wang, Q.; Li, X. In Synthetic Fluorine Chemistry; John Wiley & Sons, Inc.: 2005.

- Chambers, R. D. In Fluorine in Organic Chemistry; Blackwell Publishing: 2004.

-

PubChem. This compound. [Link] (accessed Jan 12, 2026).

- Williamson Ether Synthesis. In Organic Syntheses; Wiley: New York, 1941; Coll. Vol. 1, p 225.

-

Wikipedia. Williamson ether synthesis. [Link] (accessed Jan 12, 2026).

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link] (accessed Jan 12, 2026).

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link] (accessed Jan 12, 2026).

-

Professor Dave Explains. Williamson Ether Synthesis. [Link] (accessed Jan 12, 2026).

Sources

An In-depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Properties, Synthesis, and Application in Drug Discovery

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. Fluorinated aromatic compounds, particularly benzaldehyde derivatives, serve as versatile building blocks in the synthesis of complex pharmaceuticals. This guide provides a comprehensive technical overview of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a key intermediate whose structural features make it a valuable component in the development of novel therapeutics, most notably as a precursor to Factor VIIa inhibitors.

Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its core physicochemical properties can be reliably predicted based on its structure and comparison with its isomers and related fluorinated aromatic compounds.

Table 1: Core Physicochemical Properties of this compound

| Property | Value (Predicted/Known) | Source/Basis |

| Chemical Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| CAS Number | 85187-22-0 | [1] |

| Appearance | Colorless to light yellow oil (predicted) | Analogy to isomers |

| Boiling Point | ~220-230 °C (predicted at atmospheric pressure) | Comparison with 4-isomer (227 °C) |

| Density | ~1.3-1.4 g/mL (predicted) | Comparison with 4-isomer (1.343 g/mL) |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, DMSO, Methanol); Insoluble in water (predicted) | General solubility of similar compounds |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. Hygroscopic. | Supplier recommendations |

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process: the formation of the tetrafluoroethoxy ether linkage followed by the introduction of the aldehyde functionality.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2] In this case, it would involve the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable tetrafluoroethylating agent.

digraph "Williamson Ether Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

}

Figure 2: Ortho-Formylation Workflow.

Experimental Protocol: Ortho-Formylation of 1,1,2,2-Tetrafluoroethoxybenzene

-

Reaction Setup: In a flask under an inert atmosphere, dissolve 1,1,2,2-tetrafluoroethoxybenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile).

-

Addition of Reagents: Add magnesium chloride (1.5 eq) and triethylamine (3.75 eq), followed by paraformaldehyde (6.75 eq).[3]

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid. Extract the product with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by column chromatography.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the proton of the tetrafluoroethoxy group. The aldehydic proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The proton of the -CF₂CF₂H group will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show a distinctive signal for the carbonyl carbon of the aldehyde group at a high chemical shift (δ ~190 ppm).[4] The aromatic carbons and the carbons of the tetrafluoroethoxy group will also have characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[5] The 1,1,2,2-tetrafluoroethoxy group will give rise to two distinct signals, each a triplet, corresponding to the -CF₂-O- and -CF₂H moieties.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) ¹H ~10.3 s - ~7.9 (H-6) dd ~7.6 (H-4) ddd ~7.2 (H-3) d ~7.1 (H-5) dd ~6.1 tt J(H,F) ≈ 53, J(H,F) ≈ 4 ¹³C ~190 (C=O) ~160 (C-O) ~136 (C-4) ~129 (C-6) ~125 (C-CHO) ~122 (C-5) ~115 (C-3) ~110 (O-CF₂) t J(C,F) ≈ 250 ~107 (H-CF₂) t J(C,F) ≈ 250 ¹⁹F ~ -90 (O-CF₂) t J(F,F) ≈ 9 ~ -138 (H-CF₂) d J(F,H) ≈ 53

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 222. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z 193, and cleavage of the ether bond.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong C=O stretching vibration for the aldehyde will be observed around 1700 cm⁻¹.[8] Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C-F stretching vibrations will be prominent in the 1100-1300 cm⁻¹ region.

Application in Drug Discovery: Synthesis of Factor VIIa Inhibitors

A significant application of this compound is its use as a starting material for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, a class of compounds that have been identified as inhibitors of Factor VIIa.[9] Factor VIIa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a therapeutic strategy for the prevention and treatment of thrombotic disorders.[10]

```dot

digraph "Factor_VIIa_Inhibitor_Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

}

Sources

- 1. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. Visualizer loader [nmrdb.org]

- 3. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. youtube.com [youtube.com]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Inhibitors of the tissue factor/factor VIIa-induced coagulation: synthesis and in vitro evaluation of novel 2-aryl substituted pyrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a fluorinated organic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical and physical properties, provide a validated protocol for its synthesis, discuss its reactivity, and explore its primary application as a key intermediate in the synthesis of advanced therapeutic agents.

Core Molecular Attributes

This compound is an aromatic aldehyde distinguished by the presence of a tetrafluoroethoxy group at the ortho position. This substitution imparts unique electronic properties and steric influences that are highly valuable in the design of complex molecules.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and use in quantitative chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆F₄O₂ | [1][2][3] |

| Molecular Weight | 222.14 g/mol | [1][2][3] |

| CAS Number | 85187-22-0 | [2][3] |

| Appearance | Clear, colorless oil | |

| Storage Conditions | Hygroscopic, store at +4°C under an inert atmosphere | [2] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for the laboratory-scale preparation of this compound is the Williamson ether synthesis. This venerable yet effective Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4][5][6] In this specific case, the readily available 2-hydroxybenzaldehyde (salicylaldehyde) is deprotonated to form the corresponding phenoxide, which then reacts with a suitable 1,1,2,2-tetrafluoroethyl electrophile.

The rationale behind this choice of synthetic strategy is twofold: the high acidity of the phenolic proton of salicylaldehyde allows for easy and quantitative formation of the nucleophile under mild basic conditions, and the primary nature of the tetrafluoroethyl electrophile is ideal for the Sₙ2 mechanism, minimizing competing elimination reactions.[4][5]

Detailed Experimental Workflow

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

1,1,2,2-Tetrafluoro-1-iodoethane (or a similar reactive tetrafluoroethyl halide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a mild base to deprotonate the phenolic hydroxyl group, forming the potassium phenoxide in situ.[6][7]

-

Electrophile Addition: Add 1,1,2,2-tetrafluoro-1-iodoethane (1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80°C and allow it to stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any unreacted salicylaldehyde and residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel to yield the pure this compound.

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃)

-

Aldehyde Proton (CHO): A singlet is expected around δ 10.3-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons: Four protons in the aromatic region (δ 7.0-8.0 ppm) are expected, exhibiting a complex splitting pattern due to their ortho, meta, and para relationships.

-

Tetrafluoroethoxy Proton (OCHF₂): A triplet of triplets is predicted in the range of δ 5.9-6.3 ppm. The splitting is due to coupling with the two fluorine atoms on the adjacent carbon (triplet) and the two fluorine atoms on the same carbon (triplet).

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

Aldehyde Carbonyl (C=O): A signal is expected around δ 190-192 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-160 ppm). The carbon directly attached to the ether oxygen (C-O) will be significantly downfield.

-

Tetrafluoroethoxy Carbons (CF₂): Two signals, each split into a triplet by the attached fluorine atoms, are expected in the range of δ 110-125 ppm.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the aldehyde functional group and the electron-withdrawing tetrafluoroethoxy substituent.

-

Aldehyde Reactivity: The aldehyde group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and hydrazones.

-

Influence of the Ortho-Alkoxy Group: The ortho-alkoxy group can influence the reactivity of the aldehyde through both steric and electronic effects. It can participate in directed metalation reactions and influence the stereochemical outcome of additions to the carbonyl group.[9] Furthermore, the electron-withdrawing nature of the fluorinated substituent can increase the electrophilicity of the aldehyde carbonyl.

Core Application: Synthesis of Macrocyclic Factor VIIa Inhibitors

A primary and high-value application of this compound is as a key building block in the synthesis of macrocyclic peptide aldehydes designed as inhibitors of Factor VIIa. Factor VIIa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a validated strategy for the development of antithrombotic agents.

The benzaldehyde moiety is incorporated into a peptide backbone and serves as a crucial component for forming a macrocyclic structure. This is often achieved through the formation of a stable imine or a related linkage with an amine functionality elsewhere in the peptide sequence, effectively cyclizing the molecule.[10][11][12] The tetrafluoroethoxy group is introduced to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Representative Experimental Workflow: Macrocyclization

The following protocol outlines a general procedure for the incorporation of the aldehyde into a linear peptide precursor followed by intramolecular cyclization.

Caption: General workflow for the synthesis of a macrocyclic peptide using the title aldehyde.

Safety and Handling

As a reactive aldehyde, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: Based on data for analogous compounds, it is expected to be an irritant to the skin, eyes, and respiratory system. It is classified with the hazard code 'T' for Toxic.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture and air.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive aldehyde handle and a property-modulating fluorinated substituent makes it an essential tool for the synthesis of complex therapeutic agents, particularly in the field of antithrombotics. The synthetic and application protocols outlined in this guide provide a solid foundation for its effective use in research and development.

References

-

Peptide Macrocyclization Guided by Reversible Covalent Templating. PubMed Central. Available at: [Link]

-

Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. ResearchGate. Available at: [Link]

-

Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. ACS Publications. Available at: [Link]

-

Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome. ResearchGate. Available at: [Link]

-

This compound. CRO SPLENDID LAB. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Human Metabolome Database. Available at: [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

-

Williamson Ether Synthesis. University of California, Los Angeles. Available at: [Link]

Sources

- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 2. This compound [lgcstandards.com]

- 3. This compound [lgcstandards.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peptide Macrocyclization Guided by Reversible Covalent Templating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a fluorinated organic building block.[3] Due to a lack of extensive published quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on physicochemical principles and provides a robust, detailed experimental protocol for its empirical determination. We will explore the molecular properties of the title compound, apply the "like dissolves like" principle to forecast its behavior in various organic solvent classes, and present a step-by-step methodology for generating reliable, quantitative solubility data in the laboratory.

Introduction to this compound

This compound is a specialized aromatic aldehyde containing a highly fluorinated ethoxy substituent. Fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The solubility of this intermediate is a critical parameter, influencing reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide serves to bridge the current information gap by providing a foundational understanding and a practical framework for assessing its solubility.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. Key physicochemical properties for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [3][4] |

| Appearance | White to off-white solid (typical) | Inferred from supplier data |

| CAS Number | 85187-22-0 | [3] |

| Structure | ||

| Predicted Polarity | Moderately Polar | |

| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

Analysis and Solubility Prediction

The principle of "like dissolves like" is the primary tool for predicting solubility.[5] This means that substances with similar polarities are more likely to be soluble in one another.

-

Molecular Structure Analysis: The molecule possesses a polar benzaldehyde group (-CHO) and an ether linkage (-O-), which contribute to its moderate polarity and can act as hydrogen bond acceptors. However, the aromatic ring is nonpolar, and the tetrafluoroethoxy group is highly hydrophobic and electron-withdrawing. This creates a molecule with distinct polar and nonpolar regions.

-

Solubility Predictions:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as Acetone, Ethyl Acetate, Tetrahydrofuran (THF), and Acetonitrile. These solvents can engage in dipole-dipole interactions with the aldehyde and ether groups without the steric hindrance of hydrogen bonding.

-

Chlorinated Solvents: Such as Dichloromethane (DCM) and Chloroform. The polarity of these solvents is well-suited to solubilize moderately polar compounds.

-

-

Moderate to Good Solubility Predicted in:

-

Polar Protic Solvents: Such as Ethanol, Methanol, and Isopropanol. While the compound lacks hydrogen bond donors, the oxygen atoms can accept hydrogen bonds from the solvent. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen-bonding network.

-

-

Low to Negligible Solubility Predicted in:

-

Nonpolar Solvents: Such as Hexane, Toluene, and Cyclohexane. The overall polarity of the molecule is likely too high for significant solubility in these nonpolar hydrocarbon solvents.

-

Aqueous Solvents: Such as Water. The large, hydrophobic aromatic ring and the fluorinated tail are expected to make it insoluble in water.[6]

-

-

Experimental Protocol for Thermodynamic Solubility Determination

Since readily available data is scarce, an empirical approach is necessary. The "gold standard" for determining solubility is the Saturation Shake-Flask Method , which measures thermodynamic (or equilibrium) solubility.[2][7] This method ensures that the solution has reached equilibrium, providing a true measure of the maximum amount of solute that can dissolve.[2][8]

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

Caption: Thermodynamic Solubility Workflow.

Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

-

-

Add an excess amount of solid this compound to several pre-weighed 2 mL glass vials. An excess is critical; ensure undissolved solid remains at the end. A starting point is ~10-20 mg.

-

Accurately add 1.0 mL of the desired test solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[7] A 48-hour time point can be included to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully draw the supernatant into a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter directly into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles.[7][9]

-

-

Analysis and Quantification:

-

Dilute the filtered sample with a known volume of solvent (e.g., acetonitrile) to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC-UV.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The result is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or µM.

-

Conclusion

While published quantitative data is limited, a scientific analysis of the molecular structure of this compound allows for strong predictions of its solubility behavior. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate solubility in polar protic solvents and poor solubility in nonpolar and aqueous media. For researchers requiring precise quantitative data for applications such as process chemistry or formulation, the detailed shake-flask protocol provided in this guide offers a reliable and robust method for its determination. This foundational knowledge is essential for the effective use of this fluorinated building block in scientific research and development.

References

-

PubChem. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. National Center for Biotechnology Information. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Experiment 1 Determination of Solubility Class. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Pace University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

U.S. Environmental Protection Agency. Benzaldehyde, 4-(1,1,2,2-tetrafluoroethoxy)-. [Link]

-

PubChem. 1,2-bis(1,1,2,2-Tetrafluoroethoxy)ethane. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. This compound [lgcstandards.com]

- 4. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

The Fluorinated Benzaldehyde Core: A Versatile Scaffold for Advanced Research Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated benzaldehydes represent a cornerstone in modern synthetic chemistry, offering a unique combination of reactivity and tunable physicochemical properties. The strategic incorporation of fluorine atoms onto the benzaldehyde scaffold profoundly influences molecular characteristics such as lipophilicity, metabolic stability, and electronic properties. This guide provides a comprehensive technical overview of the potential applications of fluorinated benzaldehydes in diverse research fields. We will delve into key synthetic methodologies, explore their utility as building blocks in medicinal chemistry and materials science, and highlight their emerging role in the development of advanced chemical probes and positron emission tomography (PET) imaging agents. This document is intended to serve as a practical resource, replete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging the full potential of this versatile chemical entity.

The Strategic Advantage of Fluorination

The introduction of fluorine into organic molecules imparts a range of beneficial properties, a strategy widely employed in drug discovery and materials science.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] In the context of benzaldehydes, these modifications enhance their utility as synthetic intermediates for a variety of high-value applications.[3]

Synthesis of Fluorinated Benzaldehydes

The accessibility of fluorinated benzaldehydes is crucial for their widespread application. Several synthetic strategies have been developed, each with its own advantages and limitations.

Halogen Exchange (Halex) Reaction

The Halex process is a powerful method for the synthesis of fluoroaromatic compounds, including fluorinated benzaldehydes, through the nucleophilic substitution of chlorine atoms with fluoride ions.[4] Anhydrous potassium fluoride is a commonly used fluorinating agent, often in a high-boiling point aprotic solvent.[4][5]

Experimental Protocol: Synthesis of 2,4-Difluorobenzaldehyde from 2,4-Dichlorobenzaldehyde

-

Materials: 2,4-Dichlorobenzaldehyde, anhydrous potassium fluoride (spray-dried), sulfolane.

-

Procedure:

-

In a flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 2,4-dichlorobenzaldehyde (1 mol, 175 g), anhydrous potassium fluoride (2.6 mol, 151 g), and sulfolane (1000 g).[6]

-

Heat the reaction mixture to 210-215 °C with vigorous stirring for 15 hours under a nitrogen atmosphere.[6]

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, cool the mixture and filter to remove inorganic salts.

-

The filtrate is then subjected to vacuum distillation to isolate the 2,4-difluorobenzaldehyde. A yield of approximately 68% can be expected.[6]

-

Gattermann-Koch Formylation

The Gattermann-Koch reaction provides a direct route to aromatic aldehydes by introducing a formyl group onto an aromatic ring.[7][8] This electrophilic substitution reaction utilizes carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like cuprous chloride.[9][10]

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde from Fluorobenzene

-

Materials: Fluorobenzene, aluminum chloride (anhydrous), cuprous chloride, carbon monoxide, hydrogen chloride (anhydrous gas).

-

Procedure:

-

In a high-pressure reactor, charge fluorobenzene and a molar excess of anhydrous aluminum chloride.

-

Introduce a catalytic amount of cuprous chloride.

-

Pressurize the reactor with carbon monoxide and introduce anhydrous hydrogen chloride gas.[9][11]

-

Heat the reaction mixture to 45-100 °C under pressure (e.g., >150 psig).[11]

-

Maintain the reaction for several hours until completion.

-

Carefully quench the reaction mixture with ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a dilute base solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-fluorobenzaldehyde.

-

Applications in Medicinal Chemistry

Fluorinated benzaldehydes are invaluable precursors in the synthesis of a wide array of biologically active molecules. The fluorine atom can enhance pharmacokinetic properties and modulate the interaction of the final compound with its biological target.[2]

Synthesis of Fluorinated Chalcones with Anticancer Activity

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds known for their diverse pharmacological activities, including anticancer properties.[12][13] Fluorinated benzaldehydes are frequently used in the Claisen-Schmidt condensation to produce fluorinated chalcones with enhanced potency.[2][14]

Experimental Protocol: Synthesis of a Fluorinated Chalcone

-

Materials: 4-Fluorobenzaldehyde, a substituted acetophenone (e.g., 4-hydroxyacetophenone), sodium hydroxide, ethanol.

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.[2]

-

Slowly add an aqueous solution of sodium hydroxide (1-2 equivalents) to the stirred mixture at room temperature.[2]

-

Continue stirring for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.[2]

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified fluorinated chalcone.[2]

-

Quantitative Structure-Activity Relationship (QSAR) of Fluorinated Chalcones as Anticancer Agents

The following table summarizes the anticancer activity (IC50 values) of a series of chalcone derivatives, highlighting the impact of fluorine substitution.

| Compound ID | R1 (on Benzaldehyde) | R2 (on Acetophenone) | Cancer Cell Line | IC50 (µM) |

| 1 | 4-F | 4-OCH3 | MCF-7 (Breast) | 3.44[12] |

| 2 | 4-F | 2'-OH, 5'-OCH3 | Leukemia (Canine) | 9.76[13] |

| 3 | 4-F | 2'-OH, 4',6'-(OCH3)2 | Leukemia (Canine) | 9.18[13] |

| 4 | 2,4-di-F | 4-OH | Various | - |

| 5 | 4-F | Thiophene | T-47D (Breast) | -[12] |

Note: The table presents a selection of data from the literature to illustrate the potency of fluorinated chalcones. Direct comparison of IC50 values should be made with caution as experimental conditions may vary.

Synthesis of Fluorinated Schiff Bases with Antimicrobial Activity

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant biological activities.[11][15] Fluorinated benzaldehydes are used to synthesize Schiff bases with potent antimicrobial properties.[14][16][17]

Experimental Protocol: Synthesis of a Fluorinated Schiff Base

-

Materials: 4-Fluorobenzaldehyde, a primary amine (e.g., aniline), absolute ethanol, glacial acetic acid (catalyst).

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde (10 mmol, 1.24 g) in 20 mL of absolute ethanol in a round-bottom flask.[3]

-

Add an equimolar amount of the primary amine (10 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.[3]

-

Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.[3]

-

Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.[3]

-

Recrystallize the crude product from hot ethanol to obtain the purified fluorinated Schiff base.

-

Antimicrobial Activity of Fluorinated Schiff Bases

The introduction of fluorine can enhance the antimicrobial efficacy of Schiff bases. The table below presents the Minimum Inhibitory Concentration (MIC) values for some Schiff base derivatives.

| Compound ID | Aldehyde | Amine | Organism | MIC (µg/mL) |

| SB-1 | Benzaldehyde | - | E. coli | 62.5[14] |

| SB-2 | 4-Nitrobenzaldehyde | - | E. coli | 250[14] |

| SB-3 | 4-Fluorobenzaldehyde | 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | C. albicans | 62.5[15] |

| SB-4 | Benzaldehyde | - | S. aureus | 62.5[14] |

Applications in Materials Science

The unique properties imparted by fluorine make fluorinated benzaldehydes attractive monomers for the synthesis of high-performance polymers. These materials often exhibit enhanced thermal stability, chemical resistance, and desirable dielectric properties.[18]

Synthesis of Polyazomethines

Polyazomethines are a class of polymers containing the azomethine (-CH=N-) linkage in their backbone. They are typically synthesized through the polycondensation of a dialdehyde with a diamine. Fluorinated benzaldehydes can be used to create polyazomethines with improved thermal stability.[1][19]

Experimental Protocol: Synthesis of a Polyazomethine from 4-Fluorobenzaldehyde

-

Materials: 4-Fluorobenzaldehyde, p-phenylenediamine, N,N-dimethylacetamide (DMAc), lithium chloride.

-

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve p-phenylenediamine (10 mmol, 1.08 g) and anhydrous lithium chloride in anhydrous DMAc.

-

Slowly add a solution of 4-fluorobenzaldehyde (10 mmol, 1.24 g) in anhydrous DMAc to the stirred solution at room temperature.

-

Heat the reaction mixture to 120 °C and maintain for 24 hours.

-

Cool the viscous polymer solution and precipitate it by pouring it into vigorously stirred methanol.

-

Collect the fibrous polymer by filtration, wash thoroughly with hot methanol and water, and dry in a vacuum oven at 60 °C for 24 hours.

-

Thermal Properties of Fluorinated Polyazomethines

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers. Fluorinated polyazomethines generally exhibit high decomposition temperatures.

| Polymer ID | Monomers | Td5 (°C) in N2 | Char Yield at 600°C (%) |

| PAZ-1 | 4-Fluorobenzaldehyde, p-phenylenediamine | >450 | >50 |

| PAZ-2 | Terephthaldehyde, p-phenylenediamine | ~400 | ~45 |

Note: Td5 represents the temperature at which 5% weight loss occurs. Data is representative and can vary based on polymer structure and analytical conditions.

Dielectric Properties

The incorporation of fluorine can lower the dielectric constant of polymers, which is advantageous for applications in microelectronics.[18][20] Fluorinated polyimides, for example, have demonstrated stable dielectric constants at high frequencies.[18]

Advanced Applications in Chemical Sensing and Bioimaging

The reactivity of the aldehyde group and the unique properties of the fluorine atom make fluorinated benzaldehydes excellent starting materials for the synthesis of specialized molecules for sensing and imaging applications.

Fluorescent Probes for Ion Detection

Fluorinated benzaldehydes can be incorporated into fluorescent probe architectures. For instance, they can be used to synthesize naphthalimide-based probes for the selective detection of metal ions like Hg²⁺.[4][21][22]

Conceptual Workflow for Fluorescent Probe Synthesis and Application

Caption: Workflow for the synthesis and application of a fluorescent probe.

The synthesis typically involves a coupling reaction between a fluorinated benzaldehyde derivative and a fluorophore, such as a naphthalimide precursor. The resulting probe molecule can then selectively bind to a target analyte, leading to a measurable change in its fluorescence properties.[4][21]

Precursors for Positron Emission Tomography (PET) Imaging Agents

Fluorine-18 is a widely used radionuclide for PET imaging.[23] Fluorinated benzaldehydes, particularly 4-[¹⁸F]fluorobenzaldehyde, are important prosthetic groups for the radiosynthesis of PET tracers.[1] These labeled aldehydes can be readily conjugated to biomolecules of interest.

Experimental Protocol: Radiosynthesis of 4-[¹⁸F]Fluorobenzaldehyde

-

Precursor: 4-(Trimethylammonium)benzaldehyde triflate.

-

Radiolabeling:

-

[¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange cartridge.

-

The [¹⁸F]fluoride is eluted into a reaction vessel containing the precursor and a phase transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃).

-

The reaction is heated in a suitable solvent (e.g., acetonitrile) to effect the nucleophilic aromatic substitution.

-

The reaction mixture is then purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to yield the desired 4-[¹⁸F]fluorobenzaldehyde.

-

Radiochemical yields of over 50% can be achieved with this method.[1][12]

-

Radiolabeling Workflow

Caption: Radiosynthesis of a PET tracer using 4-[18F]fluorobenzaldehyde.

Versatile Reactivity of the Aldehyde Group

The aldehyde functionality of fluorinated benzaldehydes allows for a plethora of chemical transformations, further expanding their utility.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from aldehydes and phosphorus ylides.[24][25] This reaction is highly versatile and can be used to synthesize a wide range of alkenes.

Experimental Protocol: Wittig Reaction of 4-Fluorobenzaldehyde

-

Materials: 4-Fluorobenzaldehyde, benzyltriphenylphosphonium chloride, sodium hydroxide, dichloromethane.

-

Procedure:

-

In a reaction tube, combine benzyltriphenylphosphonium chloride (1.2 equivalents) and 4-fluorobenzaldehyde (1 equivalent) in dichloromethane.[24]

-

Add a 50% aqueous solution of sodium hydroxide dropwise with vigorous stirring.[24]

-

Continue stirring for 30 minutes.

-

Add water and dichloromethane to the reaction mixture and separate the organic layer.

-

Wash the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent like propanol to yield the corresponding stilbene derivative.[24]

-

Conclusion

Fluorinated benzaldehydes are a class of remarkably versatile building blocks that have found widespread application in medicinal chemistry, materials science, and beyond. Their unique combination of a reactive aldehyde group and the modulating effects of fluorine substitution allows for the synthesis of a diverse range of functional molecules with tailored properties. This guide has provided a technical overview of their synthesis and key applications, supported by detailed experimental protocols and quantitative data. As research continues to push the boundaries of these fields, the importance and utility of fluorinated benzaldehydes are set to grow, making them an indispensable tool for the modern synthetic chemist.

References

- US6455739B1 - Production of 4-fluorobenzaldehyde - Google P

-

A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - ChemistryOpen. (URL: [Link])

-

-

Wittig Reaction - Web Pages. (URL: [Link])

-

-

Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - Molecules. (URL: [Link])

-

Radiochemical Synthesis of 4-[18F]Fluorobenzaldehyde - Journal of Isotopes. (URL: [Link])

-

One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - ACS Central Science. (URL: [Link])

-

Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones - Polymers. (URL: [Link])

-

A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PMC - NIH. (URL: [Link])

-

Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment - Journal of Chemical Education. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - ResearchGate. (URL: [Link])

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - MDPI. (URL: [Link])

-

Synthesis experiment of 2,4-difluorobenzaldehyde - ResearchGate. (URL: [Link])

-

Thermal degradation data of polyazomethines performed by thermogravimetric analysis. - ResearchGate. (URL: [Link])

-

Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl) - OrgoSolver. (URL: [Link])

-

Structure of chalcone derivatives used in the generation of the QSAR... - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics - MDPI. (URL: [Link])

-

(PDF) A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - ResearchGate. (URL: [Link])

-

Write chemical equation for the following:Gatterman - Koch formylation - Chemistry. (URL: [Link])

-

Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - RSC Publishing. (URL: [Link])

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (URL: [Link])

-

Contributing Factors of Dielectric Properties for Polymer Matrix Composites - PMC - NIH. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. (URL: [Link])

-

Research Progress on Naphthalimide Fluorescent Probes - Semantic Scholar. (URL: [Link])

-

Aromatic aldehydes using Gattermann Koch Reaction - Sciencemadness Discussion Board. (URL: [Link])

-

Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. (URL: [Link])

-

The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])

-

Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - MDPI. (URL: [Link])

-

Write chemical equation for the following:Gatterman - Koch formylation - Chemistry. (URL: [Link])

-

Syntheses of meta-[18F]Fluorobenzaldehyde and meta-[18F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors - PMC - NIH. (URL: [Link])

-

(51) Write chemical equation for the following: (i) Gatterman-Koch formyl.. - Filo. (URL: [Link])

-

Solvent - Wikipedia. (URL: [Link])

-

Quantitative structure-activity relationships (QSAR). (URL: [Link])

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. (URL: [Link])

- US5227531A - Process for the preparation of fluorobenzaldehydes - Google P

-

Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - RSC Publishing. (URL: [Link])

-

Chemistry (Volume 1) | Grade 12 - CBSE Academic. (URL: [Link])

-

Fully automated synthesis procedure of 4-[18F]fluorobenzaldehyde by commercial synthesizer: amino-oxi peptide labelling prosthetic group. | Semantic Scholar. (URL: [Link])

- CN106565445A - Preparation method of p-fluorobenzaldehyde - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. tsijournals.com [tsijournals.com]

- 9. shaalaa.com [shaalaa.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mediresonline.org [mediresonline.org]

- 18. mdpi.com [mdpi.com]

- 19. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Solvent - Wikipedia [en.wikipedia.org]

- 21. A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. d.web.umkc.edu [d.web.umkc.edu]

- 25. gctlc.org [gctlc.org]

An In-depth Technical Guide to the Safe Handling of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 85187-22-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data and established laboratory protocols to ensure the well-being of personnel and the integrity of research. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems. This guide is grounded in authoritative sources to support its mechanistic claims and procedural standards.

Introduction and Chemical Profile

This compound is a fluorinated aromatic aldehyde. Its unique molecular structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The tetrafluoroethoxy group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, making this compound a key building block in modern medicinal chemistry.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 85187-22-0 | [2] |

| Molecular Formula | C₉H₆F₄O₂ | [2] |

| Molecular Weight | 222.14 g/mol | [2] |

| Appearance | Clear, colorless oil | [1] |

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, a comprehensive SDS for its isomer, 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, is available and provides critical safety information.[3] Due to the high degree of structural similarity, it is prudent to assume that the hazards are comparable. The following GHS classifications are based on this well-established principle of analogous risk assessment in chemistry.

GHS Classification (Inferred)

| Hazard Class | Category | GHS Code | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [3] |

Precautionary Statements

The following precautionary statements are essential for the safe handling of this compound:[3]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when handling fluorinated organic compounds. The following engineering controls and PPE are mandatory to minimize exposure risk.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Emergency Eyewash and Shower: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3]

Recommended Personal Protective Equipment

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[6]

-

Eye and Face Protection: Chemical splash goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use.[7]

-

Skin and Body Protection: A flame-retardant lab coat is required. For larger quantities or operations with a higher risk of spills, a chemical-resistant apron or suit should be considered.[6]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly.

-

Transfer: Use appropriate tools (e.g., glass pipettes, spatulas) for transferring the chemical. Avoid generating aerosols.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Clean all contaminated surfaces.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is +4°C.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

Disposal

Dispose of unused chemicals and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[3]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [3][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [3][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3] |

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.[9]

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10]

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[10]

-

Clean the spill area with soap and water.[10]

-

-

Large Spills:

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3]

-

Specific Hazards: Thermal decomposition may produce carbon oxides and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Workflow and Data Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a research setting.

Caption: Standard Operating Procedure for handling this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe working environment. The principles of proactive engineering controls, appropriate personal protective equipment, and strict adherence to established protocols are the cornerstones of chemical safety.

References

-

Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]

-

This compound . Alachem Co., Ltd. [Link]

-

Personal Protection Equipment (PPE) . RI DEM. [Link]

-

First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]

-

MATERIAL SAFETY DATA SHEET . Ekinci Kimya. [Link]

-

Qualitative Tier 2 Assessment . Santos. [Link]

-

Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- . PubChem. [Link]

-

Spill Control/Emergency Response . EHSO Manual 2025-2026. [Link]

-

First Aid - Chemical Poisoning . MOH. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide . CUNY. [Link]

-

First Aid Treatment Steps for Chemical Safety . TRADESAFE. [Link]

Sources

- 1. This compound CAS#: 85187-22-0 [amp.chemicalbook.com]

- 2. This compound [lgcstandards.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ekincikimya.com.tr [ekincikimya.com.tr]

- 6. dem.ri.gov [dem.ri.gov]

- 7. carlroth.com [carlroth.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]